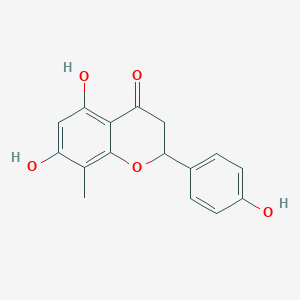

5,7,4'-Trihydroxy-8-methylflavanone

Overview

Description

8-Methylnaringenin is a methoxylated flavonoid, a derivative of naringenin, which is a naturally occurring flavanone found in various citrus fruits. This compound is known for its potential bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities .

Biochemical Analysis

Cellular Effects

Flavonoids are known to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Like other flavonoids, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methylnaringenin typically involves the methylation of naringenin. One common method is the use of flavonoid O-methyltransferases, which catalyze the transfer of a methyl group to the hydroxyl group at the 8-position of naringenin . This reaction can be carried out in microbial systems such as yeast or bacteria engineered to express the necessary enzymes .

Industrial Production Methods: Industrial production of 8-methylnaringenin can be achieved through biotechnological methods, utilizing genetically modified microorganisms to produce the compound in large quantities. Optimization of fermentation conditions and the use of specific growth media can significantly enhance the yield .

Chemical Reactions Analysis

Types of Reactions: 8-Methylnaringenin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various methoxylated and hydroxylated derivatives, which can have different bioactive properties .

Scientific Research Applications

Chemistry: It is used as a precursor for the synthesis of other bioactive flavonoids.

Biology: It has been shown to modulate cellular signaling pathways and has potential as a therapeutic agent.

Industry: It is used in the production of dietary supplements and functional foods due to its health benefits.

Mechanism of Action

The mechanism of action of 8-methylnaringenin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It modulates cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Naringenin: The parent compound, which lacks the methyl group at the 8-position.

8-Prenylnaringenin: Another derivative with a prenyl group at the 8-position.

Naringin: The glycosidic form of naringenin.

Uniqueness: 8-Methylnaringenin is unique due to its specific methylation, which can enhance its bioactivity and stability compared to its non-methylated counterparts .

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVYLXBMPRDZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where has 5,7,4'-Trihydroxy-8-methylflavanone been identified in nature?

A1: this compound has been isolated from the leaves of two different Rhododendron species: Rhododendron spiciferum [] and Rhododendron capitatum [].

Q2: What potential bioactivity has been observed for this compound?

A2: While this compound itself has not been extensively studied for bioactivity in the provided research, a related compound isolated from Rhododendron spiciferum, namely epicatechin-(2β→O→7,4β→8)-ent-epicatechin, demonstrated the ability to enhance the proliferation of spleen lymphocytes in mice, suggesting potential immunomodulatory activity []. Further research is needed to explore the specific bioactivities of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)

![2-chloro-1-(3-tricyclo[3.2.1.02,4]octanyl)propan-1-one](/img/structure/B149836.png)